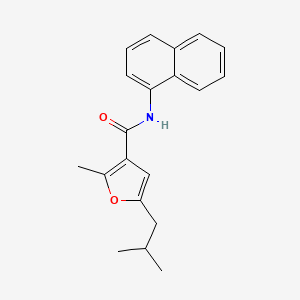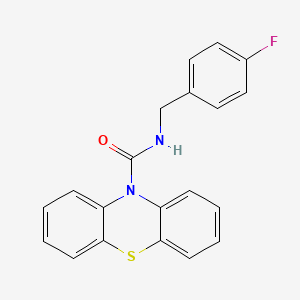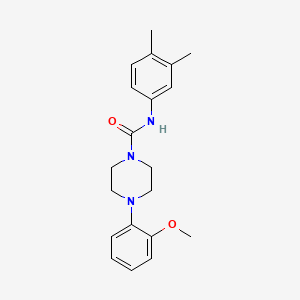![molecular formula C15H14FN5O B5487552 2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5487552.png)
2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-fluorophenyl)acetamide” is a compound that belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class . This class of compounds is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines has been achieved under green chemistry conditions via multicomponent reactions . The use of mild acidic conditions is strongly directed toward the regioselective synthesis of 5-aryl-7-methyl C-6-substituted TZP analogues, while the use of neutral ionic liquids shifted the regioselectivity towards 7-aryl-5-methyl derivatives .Molecular Structure Analysis
The molecular structure of “2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-fluorophenyl)acetamide” is characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core . This core is an important heterocyclic scaffold in medicinal chemistry .Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are diverse. For instance, the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes was achieved in good to excellent yield using iodobenzene diacetate .Aplicaciones Científicas De Investigación
Anti-Tumor Activity and c-Met Kinase Inhibition
The compound exhibits promising anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa. Specifically, compound 22i demonstrates excellent anti-tumor effects with IC50 values of 0.83 ± 0.07 μM (A549), 0.15 ± 0.08 μM (MCF-7), and 2.85 ± 0.74 μM (HeLa). Additionally, it effectively inhibits c-Met kinase at the nanomolar level (IC50 = 48 nM) .
Antibacterial Properties
The synthesized compound shows promising antibacterial activity against standard bacteria and multidrug-resistant (MDR) clinical isolates. Its MIC values surpass those of reference drugs like cephalothin and chloramphenicol .
Influenza Virus RNA Polymerase Inhibition
Compound 20, based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, inhibits influenza virus RNA polymerase PA–PB1 subunit heterodimerization. This finding suggests its potential as an antiviral agent .
Photoluminescence and Thermal Stability
Three related compounds exhibit high photoluminescence quantum yields (over 86%) and thermal stability (decomposition temperatures in the range of 454-476 °C). Their exciton utilization efficiency via a “hot exciton” process is also noteworthy .
Novel Rigid Acceptors
Tris[1,2,4]triazolo[1,3,5]triazine derivatives, such as 3,7,11-tris(4-(10H-phenoxazin-10-yl)phenyl)tris([1,2,4]triazolo)[1,3,5]triazine (TTT-PXZ), are novel rigid acceptors with potential applications in materials science .
Direcciones Futuras
The future directions for “2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-fluorophenyl)acetamide” and similar compounds could involve further exploration of their pharmacological activities and potential applications in medicinal chemistry . Additionally, the development of more efficient and green synthesis methods could be another area of focus .
Propiedades
IUPAC Name |
2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O/c1-9-7-10(2)21-15(17-9)19-13(20-21)8-14(22)18-12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJAQRMSLNJYRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)CC(=O)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[3-oxo-3-(4-pyridinyl)-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5487489.png)

![N-butyl-N-isopropyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5487507.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5487515.png)
![N-[3-(allyloxy)phenyl]-N'-phenylurea](/img/structure/B5487521.png)
![N~2~-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}-N~4~-ethyl-N~4~-methylpyrimidine-2,4-diamine](/img/structure/B5487529.png)

![4-{[5-imino-7-oxo-2-(1-phenylpropyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}benzoic acid](/img/structure/B5487561.png)
![N-(3-chlorobenzyl)-5-[(3-hydroxypiperidin-1-yl)methyl]-N-methylisoxazole-3-carboxamide](/img/structure/B5487565.png)
![3-amino-5-chloro-4,6-dimethyl-N-1-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5487575.png)
![N-[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5487583.png)
![2-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1-piperazinyl]nicotinamide dihydrochloride](/img/structure/B5487584.png)